Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate
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Overview
Description
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methyl ester group, a sulfonyl group attached to a benzene ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzene rings.
Reduction: Reduced forms of the sulfonyl and ester groups.
Substitution: Substituted indole derivatives with different functional groups replacing the sulfonyl or ester groups.
Scientific Research Applications
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-2-yl]propanoate: Similar structure but with a different position of the sulfonyl group.
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]butanoate: Similar structure but with a different length of the alkyl chain.
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]acetate: Similar structure but with a different ester group.
Uniqueness
Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate is unique due to its specific combination of functional groups and their positions on the indole and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
89414-33-5 |
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Molecular Formula |
C19H19NO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-[1-(4-methylphenyl)sulfonylindol-3-yl]propanoate |
InChI |
InChI=1S/C19H19NO4S/c1-14-7-10-16(11-8-14)25(22,23)20-13-15(9-12-19(21)24-2)17-5-3-4-6-18(17)20/h3-8,10-11,13H,9,12H2,1-2H3 |
InChI Key |
VEJNGBYUPXIOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCC(=O)OC |
Origin of Product |
United States |
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